(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one
CAS No.: 203194-33-6
Cat. No.: VC2544719
Molecular Formula: C10H8BrFO
Molecular Weight: 243.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203194-33-6 |
|---|---|
| Molecular Formula | C10H8BrFO |
| Molecular Weight | 243.07 g/mol |
| IUPAC Name | (E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one |
| Standard InChI | InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ |
| Standard InChI Key | ZSOMEPSFKDCBMZ-NSCUHMNNSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=C(C=CC(=C1)Br)F |
| SMILES | CC(=O)C=CC1=C(C=CC(=C1)Br)F |
| Canonical SMILES | CC(=O)C=CC1=C(C=CC(=C1)Br)F |
Introduction
Basic Properties and Identification
(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is characterized by specific chemical and physical properties that are essential for its identification and utilization in research settings. The compound's core structure consists of a butenone unit connected to a phenyl ring bearing bromine and fluorine substituents, which contributes to its unique reactivity profile.
| Property | Value |
|---|---|
| CAS Number | 203194-33-6 |
| Molecular Formula | C₁₀H₈BrFO |
| Molecular Weight | 243.07 g/mol |
| IUPAC Name | (E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one |
| Standard InChI | InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ |
| Standard InChIKey | ZSOMEPSFKDCBMZ-NSCUHMNNSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=C(C=CC(=C1)Br)F |
The compound exhibits E-configuration (trans) across the double bond in the butenone segment, which is designated by the (3E) prefix in its name. This stereochemistry is a critical aspect of its three-dimensional structure and influences its biological activity and chemical behavior.
Chemical Structure and Characteristics
The chemical structure of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is characterized by several key features that contribute to its chemical behavior and potential biological activities.
Structural Features
The compound contains a butenone (α,β-unsaturated ketone) moiety, which is known for its electrophilic characteristics and reactivity in various chemical transformations. The phenyl ring is substituted with bromine at the 5-position and fluorine at the 2-position, creating a unique halogenation pattern.
The presence of these halogens significantly affects the electron distribution within the molecule. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects, while bromine, due to its size and polarizability, influences the molecular interactions and reactivity patterns .
Synthesis Methods
The synthesis of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one typically involves an aldol condensation reaction, which is a fundamental method for forming carbon-carbon bonds in organic chemistry.
Aldol Condensation Approach
The most common synthetic route begins with 5-bromo-2-fluorobenzaldehyde and acetone as starting materials. This method allows for the formation of the butenone moiety, which is crucial for the compound's chemical and biological properties.
The reaction proceeds through the following general steps:
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Base-catalyzed enolization of acetone
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Nucleophilic attack of the enolate on the aldehyde carbonyl
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Dehydration of the resulting β-hydroxy ketone to form the α,β-unsaturated ketone
The E-stereochemistry across the double bond is typically favored due to thermodynamic control during the dehydration step .
Alternative Synthetic Approaches
While the aldol condensation is the primary method reported, related compounds have been synthesized using variations of this approach. For example, similar chalcones have been prepared by reacting appropriate ketones with substituted benzaldehydes in the presence of various catalysts or under different reaction conditions .
A documented synthesis of a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), involves dissolving 1-(thiophen-2-yl) ethan-1-one and 2-bromo-5-fluorobenzaldehyde in ethanol, followed by addition of sodium hydroxide solution with prolonged stirring .
Biological and Chemical Properties
The halogenated structure of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one contributes to its potential biological activities and chemical reactivity.
Chemical Reactivity
As an α,β-unsaturated carbonyl compound, (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one can undergo various chemical transformations:
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Michael addition reactions with nucleophiles at the β-carbon
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Nucleophilic additions to the carbonyl group
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Cycloaddition reactions
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Halogen-specific transformations such as metal-catalyzed coupling reactions
The halogen substituents on the phenyl ring modify the electron distribution in the molecule, potentially altering its reactivity in these transformations .
Applications and Uses
(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one has potential applications in various fields, primarily in research and development settings.
Research Applications
The compound can serve as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular structures. Its unique combination of functional groups provides opportunities for selective transformations and modifications .
Additionally, it can be used as a molecular probe in biological studies, especially those involving halogenated phenyl rings. The specific substitution pattern can allow for the investigation of structure-activity relationships and binding interactions with biological targets.
Pharmaceutical Applications
Structural Comparisons with Related Compounds
Several structurally related compounds have been reported in the literature, providing valuable context for understanding the properties and potential applications of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one.
Comparison with Similar Halogenated Derivatives
A closely related compound is (E)-4-(2-bromo-5-fluorophenyl)but-3-en-2-ol (CAS No. 108401824), which differs only in having a hydroxyl group instead of a carbonyl group. This slight structural difference significantly changes the compound's reactivity and potentially its biological properties .
Another related compound is 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), which has been studied for its antimicrobial and antifungal activities. This compound contains a thiophene ring instead of a methyl group, which could influence its interactions with biological targets .
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one | Reference compound | Baseline for comparison |
| (E)-4-(2-bromo-5-fluorophenyl)but-3-en-2-ol | Hydroxyl instead of carbonyl | Different hydrogen bonding capabilities, reduced electrophilicity |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Thiophene ring instead of methyl group | Different electronic properties, potential for additional interactions with biological targets |
Structure-Activity Relationships
Studies on related halogenated compounds have provided insights into structure-activity relationships that might be applicable to (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one.
For example, research on 3-keto salicylic acid chalcones revealed that halogen substitution patterns significantly influence biological activity. Substitution with bromine at different positions on the phenyl ring showed varying effects on inhibitory activity against HIV-1 integrase, with para-substitution (similar to the 5-position in our compound) showing promising results .
Additionally, molecular docking studies with related compounds have demonstrated good binding affinities with specific protein targets, suggesting potential mechanisms of action for these types of structures .
Current Research and Future Directions
While specific research on (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is limited in the available literature, studies on related compounds provide insights into potential research directions.
Computational Studies
Computational approaches, including quantum chemical modeling and molecular docking, have been applied to similar compounds to predict their properties and interactions with biological targets. These methods could be valuable for understanding the behavior of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one at the molecular level .
For instance, density functional theory (DFT) calculations could provide insights into the electronic structure, reactivity parameters, and spectroscopic properties of the compound. Molecular docking studies could predict potential interactions with specific protein targets, guiding experimental investigations .
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